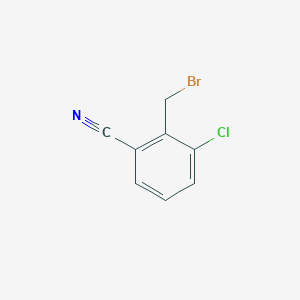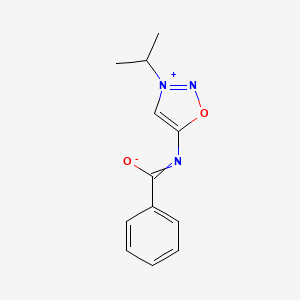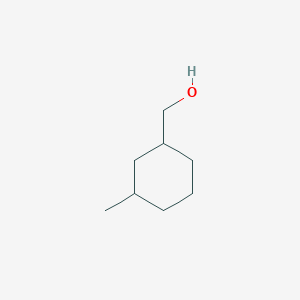
5-Ethylmorpholin-3-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of morpholines, such as 5-Ethylmorpholin-3-one, has seen significant advancements in recent years . The most common starting materials for the preparation of morpholines are 1,2-amino alcohols and their derivatives . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of 5-Ethylmorpholin-3-one is characterized by its cyclic amide structure . The morpholine molecule is known to exist as a chair form with the N–H bond arranged in axial and equatorial conformations . Theoretical calculations revealed that the structures containing equatorial-chair and axial-chair conformations were the most stable conformers in the gas phase .Chemical Reactions Analysis
The chemical reactions involving 5-Ethylmorpholin-3-one can be classified into one of five basic types: combination, decomposition, single-replacement, double-replacement, and combustion . The specific reactions that 5-Ethylmorpholin-3-one undergoes would depend on the conditions and the reactants involved .Applications De Recherche Scientifique
Neuroscience
Positron Emission Tomography (PET) Imaging: 5-Ethylmorpholin-3-one derivatives have been utilized in the development of novel PET tracers for imaging monoacylglycerol lipase (MAGL) in the brain . MAGL is a key enzyme in endocannabinoid signaling and is a therapeutic target for neurological disorders. Optimized derivatives of 5-Ethylmorpholin-3-one offer improved kinetic profiles for effective brain imaging.
Pharmacology
Drug Development and Synthesis: In pharmacology, 5-Ethylmorpholin-3-one serves as a scaffold for synthesizing various biologically active compounds . Its incorporation into drug molecules can enhance their pharmacokinetic properties, making it valuable for creating more effective medications.
Biochemistry
Enzyme Function Studies: The compound is used in biochemistry to study enzyme functions and interactions . Its structural properties allow it to mimic certain substrates or inhibitors, providing insights into enzyme mechanisms and pathways.
Medicinal Chemistry
Heterocyclic Compound Synthesis: 5-Ethylmorpholin-3-one is integral in synthesizing heterocyclic compounds of medicinal importance . These heterocycles are found in a significant percentage of commercial medicines, highlighting the compound’s role in drug design and synthesis.
Materials Science
Polymer and Material Synthesis: In materials science, 5-Ethylmorpholin-3-one is used in the synthesis of responsive hydrogels and other smart materials . These materials have applications in sensors, actuators, and other advanced technologies.
Analytical Chemistry
Chemical Analysis and Instrumentation: The compound finds applications in analytical chemistry, where it may be used as a standard or reagent in various analytical techniques to determine the presence or concentration of other substances .
Safety and Hazards
Propriétés
IUPAC Name |
5-ethylmorpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-2-5-3-9-4-6(8)7-5/h5H,2-4H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYFOAYSBFEKMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569240 | |
| Record name | 5-Ethylmorpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethylmorpholin-3-one | |
CAS RN |
77605-88-0 | |
| Record name | 5-Ethylmorpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

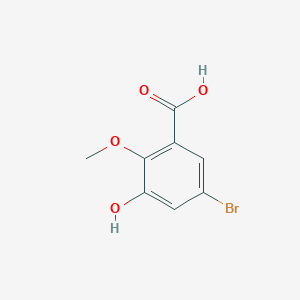

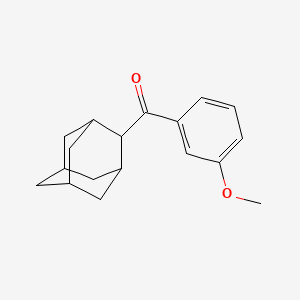

![Benzo[b]thiophen-4-ylmethanol](/img/structure/B1283352.png)

![2-[Benzyl(phenyl)amino]acetic acid](/img/structure/B1283363.png)


